1-Isocyanato-3-methoxy-2-methylpropane
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Overview
Description
1-Isocyanato-3-methoxy-2-methylpropane is an organic compound with the molecular formula C6H11NO2. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a methoxy group (-OCH3) and a methyl group (-CH3) on a propane backbone. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-Isocyanato-3-methoxy-2-methylpropane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2-methylpropylamine with phosgene (COCl2) to form the desired isocyanate compound. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-Isocyanato-3-methoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding carbamates.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common reagents used in these reactions include amines, alcohols, thiols, and polyols. The major products formed depend on the specific reagents and reaction conditions employed .
Scientific Research Applications
1-Isocyanato-3-methoxy-2-methylpropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-methoxy-2-methylpropane involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-Isocyanato-3-methoxy-2-methylpropane can be compared with other isocyanate compounds, such as:
1-Isocyanato-2-methylpropane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
1-Isocyanato-3-methylbutane: Contains an additional carbon in the backbone, which affects its physical and chemical properties.
Phenyl isocyanate: Contains a phenyl group instead of an aliphatic chain, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
1-isocyanato-3-methoxy-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(4-9-2)3-7-5-8/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZIAIULBWLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=C=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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